10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
Description
The compound 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6-tetraen-12-one features a tricyclic core system (tricyclo[9.4.0.0³,⁸]) with a diazatricyclo backbone. Key structural elements include:
- Substituents: A 2,3-dihydroxyphenyl group at position 10, methyl groups at positions 6,14,14, and a ketone at position 12.
Properties
IUPAC Name |
6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-12-7-8-14-15(9-12)24-20(13-5-4-6-17(25)21(13)27)19-16(23-14)10-22(2,3)11-18(19)26/h4-9,20,23-25,27H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCMRYTUEIVSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C(=CC=C4)O)O)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The dihydroxyphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted phenyl derivatives.
Scientific Research Applications
The compound 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article will explore the applications of this compound in scientific research, including its biological activities, synthetic utility, and potential therapeutic uses.
Structural Overview
The compound's structure features a diazatricyclo framework, which contributes to its stability and reactivity. The presence of hydroxyl groups on the aromatic ring enhances its interaction with biological systems, making it a candidate for various applications.
Research indicates that compounds with similar structural motifs may exhibit significant biological activities, including:
- Antioxidant Properties: The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals, potentially making it useful in formulations aimed at reducing oxidative stress.
- Anticancer Activity: Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that targeting specific signaling pathways could yield therapeutic benefits in cancer treatment.
- Neuroprotective Effects: The compound may interact with imidazoline receptors, which are implicated in neuroprotection and cardiovascular health. Research on related compounds indicates potential for protecting neuronal cells against damage.
Synthetic Utility
The unique structure of this compound allows it to serve as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules: Its functional groups can be utilized for further chemical modifications, allowing chemists to create more complex organic molecules.
- Development of New Materials: The compound's properties may lend themselves to applications in material science, particularly in the development of polymers or nanomaterials with specific functionalities.
Therapeutic Potential
Given its structural characteristics and biological activity, there is potential for this compound to be developed into:
- Pharmaceutical Agents: Research into its pharmacological properties could lead to the development of new drugs targeting various diseases, particularly those involving oxidative stress and cellular damage.
- Nutraceuticals: Its antioxidant properties may also position it as a candidate for dietary supplements aimed at enhancing health and wellness.
Case Study 1: Antioxidant Activity
A study examined the antioxidant capacity of related compounds and found that those with hydroxyl substitutions demonstrated significant radical scavenging activity. This suggests that this compound could be similarly effective.
Case Study 2: Neuroprotection
Research investigating the neuroprotective effects of imidazoline receptor ligands highlighted their role in mitigating neuronal damage during ischemic events. The compound's potential interaction with these receptors warrants further exploration for therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Tricyclic Analogs
The target compound shares its tricyclo[9.4.0.0³,⁸] core with several analogs, differing primarily in substituent groups:
Key Observations :
- Electronic Effects : The nitro group in confers electron-withdrawing properties, contrasting with the electron-donating dihydroxyphenyl in the target compound.
- Lipophilicity : The isopropylphenyl group in increases hydrophobicity, whereas the dihydroxyphenyl group enhances hydrophilicity.
- Biological Implications : Sulfur-containing analogs (e.g., ) may exhibit distinct pharmacokinetic profiles due to thioether stability.
Structural Similarity and Bioactivity Correlation
Using computational similarity metrics (e.g., Tanimoto coefficient), analogs with >50% structural similarity to the target compound may predict shared bioactivity :
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) demonstrates how structural parallels can translate to functional overlap .
- Kinase Inhibitors : Compounds with tricyclic frameworks and aromatic substituents (e.g., ) are linked to kinase inhibition, suggesting the target compound may interact with similar targets.
Table 2: Bioactivity Predictions Based on Structural Analogs
Biological Activity
The compound 10-(2,3-dihydroxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule with potential biological activities that merit investigation. Its unique structure suggests that it may interact with various biological systems, potentially leading to therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by a bicyclic structure with multiple functional groups. The presence of hydroxyl groups (dihydroxyphenyl) indicates potential for antioxidant activity and interaction with biological macromolecules.
- Molecular Formula: C18H24N2O2
- Molecular Weight: 288.40 g/mol
- IUPAC Name: this compound
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals. A study focusing on related phenolic compounds demonstrated their ability to reduce oxidative stress in cellular models .
Anti-inflammatory Effects
In vitro studies have shown that compounds containing the 2,3-dihydroxyphenyl group can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that the compound may have potential as an anti-inflammatory agent.
Anticancer Potential
Preliminary investigations into the anticancer effects of structurally similar compounds have shown promise in inhibiting tumor cell proliferation. For example, derivatives of phenolic compounds have been reported to induce apoptosis in various cancer cell lines . The specific mechanism of action for this compound remains to be elucidated but may involve modulation of signaling pathways associated with cell survival and death.
Case Studies and Research Findings
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging: The hydroxyl groups can donate hydrogen atoms to free radicals.
- Cytokine Modulation: Interaction with signaling pathways involved in inflammation.
- Cell Cycle Regulation: Potential interference with cancer cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
